4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide
Description
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide is a heterocyclic compound featuring a 1,2-oxazolidine ring substituted with a hydroxyl group at position 4 and a carboxamide moiety linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, traits common in agrochemicals and pharmaceuticals . While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs—such as the oxazolidine core—are associated with antimicrobial activity in related molecules (e.g., linezolid analogs) . Crystallographic characterization of such compounds could employ tools like SHELX for structural refinement .
Properties
IUPAC Name |
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-2-1-3-8(4-7)15-10(18)16-5-9(17)6-19-16/h1-4,9,17H,5-6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMBWHXFYQIPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Scientific Research Applications of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide
This compound is a chemical compound with diverse applications in scientific research, particularly due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances the molecule's biological activity and stability, while the oxazolidine ring contributes to its versatility.
Applications
- Chemistry As a building block in the synthesis of complex organic molecules.
- Biology Explored for its potential as an enzyme inhibitor and its effects on biological pathways. Compounds with similar structures have been known to target a disintegrin and metalloproteinase with thrombospondin motifs 5. Additionally, similar compounds have been found to inhibit the NF-κB pathway, potentially affecting cell growth and survival.
- Medicine Investigated for its therapeutic potential in treating various diseases, owing to its stability and biological activity.
- Industry Used in the development of advanced materials and as a precursor for agrochemicals.
Biochemical Analysis
- Cellular Effects It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
- Molecular Mechanism It can exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
- Temporal Effects It has a certain degree of stability and degradation over time.
- Dosage Effects The effects of this compound vary with different dosages in animal models.
- Metabolic Pathways It can interact with various enzymes or cofactors.
- Transport and Distribution It can interact with various transporters or binding proteins.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The hydroxyl group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction The oxazolidine ring can be reduced under specific conditions to yield amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives. Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The oxazolidine ring contributes to its stability and bioavailability, making it an effective compound in various applications .
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity: The target compound’s 1,2-oxazolidine ring contrasts with propanamide (Impurity b), pyrrolopyridazine (EP 4374877), and ether-linked scaffolds (Pyridalyl).
Substituent Effects :
- The 3-(trifluoromethyl)phenyl group in the target compound is shared with Impurity b and Pyridalyl. However, Pyridalyl’s dichloro and pyridyloxy groups contribute to its insecticidal activity, while the target’s hydroxyl group may influence solubility .
Molecular Weight and Lipophilicity :
- The target compound’s lower molecular weight (~274 g/mol) compared to Pyridalyl (491 g/mol) suggests better bioavailability, a critical factor in drug design .
Research Findings and Limitations
- Biological Activity : The oxazolidine core is associated with antimicrobial effects, but the absence of specific data necessitates further study. Impurity b’s structural similarity to betamethasone derivatives hints at possible glucocorticoid receptor interactions .
- Analytical Characterization : SHELX-based crystallography could resolve the target compound’s conformation, aiding in structure-activity relationship studies .
Biological Activity
4-Hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The presence of the trifluoromethyl group significantly influences its pharmacological properties, making it a subject of interest in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C11H11F3N2O2, with a molar mass of 292.28 g/mol. Its structure includes an oxazolidine ring, which is known for its role in antibiotic activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 344276-10-4 |
| Molecular Formula | C11H11F3N2O2 |
| Molar Mass | 292.28 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to target proteins, influencing various biochemical pathways. This mechanism is critical in modulating cellular processes such as proliferation and apoptosis.
Biological Activity and Research Findings
Recent studies have explored the biological activities of this compound, particularly its effects on acid ceramidase (AC) inhibition. AC is involved in sphingolipid metabolism, which plays a significant role in cell signaling and apoptosis.
Inhibition Studies
In vitro studies have shown that this compound exhibits potent inhibitory effects on AC activity. The IC50 values for various analogs have been documented, demonstrating the structure-activity relationship (SAR) within this class of compounds:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.025 |
| Other Analogues | Varies (up to 0.1) |
These findings suggest that modifications to the oxazolidine structure can significantly affect potency against AC.
Case Studies and Applications
- Therapeutic Potential : The compound has been investigated for its potential use in treating conditions related to sphingolipid metabolism disorders, including certain types of cancer and neurodegenerative diseases.
- Comparative Analysis : Research comparing this compound with other oxazolidinones indicates that it retains activity against resistant strains of bacteria, making it a candidate for further development as an antibiotic.
- Synthesis and Optimization : Various synthetic routes have been developed to enhance yield and purity while minimizing environmental impact. Continuous flow reactors and advanced purification techniques are being explored for industrial-scale production.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide?
- Methodology : Synthesis typically involves coupling reactions between oxazolidine precursors and substituted phenyl carboxamides. For example, a two-step approach may include:
Ring-opening of epoxides to form the oxazolidine backbone.
Amide coupling using reagents like HATU or EDC/HOBt with 3-(trifluoromethyl)aniline under inert conditions.
Reaction progress is monitored via TLC or HPLC, and purity is confirmed by -NMR and LC-MS. Structural analogs, such as 1,2-oxazole-5-carboxamides, have employed similar strategies .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection uses a diffractometer (e.g., Bruker D8 VENTURE), and structures are solved using SHELX software (SHELXT for solution, SHELXL for refinement). Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology :
- NF-κB pathway inhibition : Luciferase reporter assays in HEK293T cells transfected with NF-κB-responsive promoters.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme inhibition : Kinase assays (e.g., IKKβ) using ADP-Glo™ kits. Note: Structural analogs like IMD-0354 showed pathway inhibition but no direct IKKβ activity, necessitating orthogonal validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., pathway inhibition vs. lack of enzyme activity)?
- Methodology :
Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify upstream/downstream effectors in the NF-κB pathway.
Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to test direct binding to IKKβ or other kinases.
Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
Contradictions may arise from off-target effects or allosteric modulation, as seen in compounds like IMD-0354 .
Q. What computational strategies are effective for predicting binding modes of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with IKKβ crystal structures (PDB: 3RZF).
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes.
- Pharmacophore modeling : Compare with known inhibitors (e.g., PS-1145) to identify critical interactions (e.g., hydrogen bonds with Glu149, hydrophobic contacts with Leu21) .
Q. How can structural modifications enhance selectivity or potency?
- Methodology :
- SAR studies : Modify the oxazolidine ring (e.g., substituents at position 4) or the trifluoromethylphenyl group (e.g., meta vs. para substitution).
- Bioisosteric replacement : Replace the oxazolidine ring with 1,2,5-thiadiazole (as in ’s compound 4) to improve metabolic stability.
- ADMET profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) to prioritize candidates .
Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% HO), and photolytic conditions.
- LC-HRMS/MS : Identify degradation products via fragmentation patterns.
- NMR spectroscopy : Assign structures to major degradants (e.g., hydrolysis of the oxazolidine ring).
Data Contradiction Analysis
Q. Why might this compound show potent cellular activity but fail in enzyme-based assays?
- Hypothesis : The compound may target non-enzymatic components of the NF-κB pathway (e.g., IκBα stabilization, proteasome inhibition) or act via reactive oxygen species (ROS)-mediated mechanisms.
- Validation :
- Western blotting : Measure levels of phosphorylated IκBα and p65 nuclear translocation.
- Proteasome activity assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to test inhibition.
- ROS detection : Employ CellROX® Green or DCFDA probes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
